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Compound of Interest

Compound Name: 5-Phenethylisoxazol-4-amine

Cat. No.: B15322265 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the diverse mechanisms of action

exhibited by aminoisoxazole compounds. This class of heterocyclic molecules has garnered

significant attention in medicinal chemistry due to its broad spectrum of biological activities.

This document details their interactions with various biological targets, the signaling pathways

they modulate, and the experimental methodologies used to elucidate these mechanisms.

Inhibition of Bacterial Serine Acetyltransferase
(SAT)
Aminoisoxazole derivatives have emerged as promising inhibitors of bacterial Serine

Acetyltransferase (SAT), a crucial enzyme in the L-cysteine biosynthesis pathway. As this

pathway is absent in mammals, SAT represents an attractive target for the development of

novel antibacterial agents. By inhibiting SAT, aminoisoxazole compounds can disrupt bacterial

growth and survival.

Quantitative Data: Inhibition of Salmonella typhimurium
SAT
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Compound Scaffold
% Inhibition at
1mM

IC50 (µM)

5

(2-aminooxazol-4-

yl)isoxazole-3-

carboxylic acid

>40 850 ± 50

7

(2-aminooxazol-4-

yl)isoxazole-3-

carboxylic acid

>40 920 ± 70
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Caption: Inhibition of Serine Acetyltransferase (SAT) by aminoisoxazole compounds.

Experimental Protocol: SAT Inhibition Assay
This protocol is based on the method used to evaluate inhibitors of Salmonella typhimurium

SAT.[1]

Enzyme and Substrates: Recombinant S. typhimurium SAT is expressed and purified. The

substrates are L-serine and acetyl-CoA.

Assay Principle: The assay measures the production of CoA-SH, a product of the SAT-

catalyzed reaction, using the chromogenic reagent 5,5'-dithio-bis(2-nitrobenzoic acid)

(DTNB), which reacts with free thiols to produce a yellow-colored product (TNB) that absorbs

at 412 nm.

Procedure:

The reaction mixture contains Tris-HCl buffer (pH 7.5), L-serine, and the aminoisoxazole

inhibitor at various concentrations.

The reaction is initiated by the addition of acetyl-CoA.

After a defined incubation period at a controlled temperature, the reaction is stopped.

DTNB solution is added, and the absorbance is measured at 412 nm using a

spectrophotometer.

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the

wells containing the inhibitor to the control wells (without inhibitor). The IC50 value is

determined by plotting the percentage of inhibition against the logarithm of the inhibitor

concentration and fitting the data to a dose-response curve.

Inhibition of c-Met Kinase
Certain 3-amino-benzo[d]isoxazole derivatives have been identified as potent inhibitors of the

c-Met tyrosine kinase.[2] The c-Met receptor and its ligand, hepatocyte growth factor (HGF),

play a critical role in cell proliferation, migration, and invasion. Dysregulation of the HGF/c-Met

signaling pathway is implicated in the development and progression of many cancers.
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Quantitative Data: c-Met Kinase Inhibition
Compound Scaffold c-Met IC50 (nM)

Cellular IC50 (µM)
on EBC-1 cells

8d
3-amino-

benzo[d]isoxazole
<10 -

8e
3-amino-

benzo[d]isoxazole
<10 -

12
3-amino-

benzo[d]isoxazole
<10 -

28a
3-amino-

benzo[d]isoxazole
1.8 0.18

28b
3-amino-

benzo[d]isoxazole
<10 -

28c
3-amino-

benzo[d]isoxazole
<10 -

28d
3-amino-

benzo[d]isoxazole
<10 -

28h
3-amino-

benzo[d]isoxazole
<10 -

28i
3-amino-

benzo[d]isoxazole
<10 -

Signaling Pathway: HGF/c-Met Pathway
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Caption: Inhibition of the c-Met signaling pathway by aminoisoxazole compounds.

Experimental Protocol: c-Met Kinase Assay
This protocol is a general representation of a biochemical kinase assay.

Materials: Recombinant human c-Met kinase domain, a suitable substrate peptide (e.g.,

poly(Glu, Tyr) 4:1), ATP, and the aminoisoxazole inhibitor.

Assay Principle: The assay measures the phosphorylation of the substrate by the kinase.

This can be quantified using various methods, such as a radiometric assay (measuring the

incorporation of radioactive ³²P from [γ-³²P]ATP into the substrate) or a fluorescence-based

assay (e.g., using a phosphospecific antibody).
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Procedure:

The kinase, substrate, and inhibitor (at various concentrations) are pre-incubated in a

reaction buffer.

The reaction is initiated by the addition of ATP.

The reaction is allowed to proceed for a specific time at a controlled temperature.

The reaction is stopped, and the amount of phosphorylated substrate is quantified.

Data Analysis: The inhibitory activity is expressed as the percentage of kinase activity

remaining in the presence of the inhibitor compared to the control. The IC50 value is

calculated from the dose-response curve.

Dual Inhibition of Cyclooxygenase (COX) and
Lipoxygenase (LOX)
Isoxazole derivatives have demonstrated anti-inflammatory properties through the dual

inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) enzymes.[3] These enzymes

are key players in the arachidonic acid cascade, which leads to the production of pro-

inflammatory mediators such as prostaglandins and leukotrienes.

Quantitative Data: COX and 5-LOX Inhibition
Compound Scaffold 5-LOX IC50 (µM)

65 Isoxazole derivative

Data not specified in abstract,

but noted to considerably

reduce activity

Signaling Pathway: Arachidonic Acid Cascade
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Caption: Dual inhibition of COX and 5-LOX by isoxazole derivatives.

Experimental Protocol: In Vitro COX and 5-LOX
Inhibition Assays
These are general protocols for in vitro enzyme inhibition assays.

COX Inhibition Assay:

Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes.
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Principle: The assay measures the peroxidase activity of COX, which catalyzes the

conversion of a chromogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine,

TMPD) in the presence of arachidonic acid.

Procedure: The enzyme is incubated with the isoxazole inhibitor, and the reaction is

initiated by the addition of arachidonic acid and the chromogenic substrate. The change in

absorbance over time is monitored spectrophotometrically.

5-LOX Inhibition Assay:

Enzyme Source: Potato or human recombinant 5-LOX.

Principle: The assay measures the formation of conjugated dienes from linoleic acid or

arachidonic acid, which results in an increase in absorbance at 234 nm.

Procedure: The enzyme is incubated with the inhibitor, and the reaction is started by

adding the substrate. The increase in absorbance at 234 nm is recorded.

Data Analysis: For both assays, IC50 values are determined from the dose-response curves.

Modulation of TRPM8 Channels
Aminoisoxazole-based compounds have been shown to act as potent agonists of the Transient

Receptor Potential Melastatin type 8 (TRPM8) channel.[4] TRPM8 is a non-selective cation

channel that functions as the primary sensor for cold temperatures and is also activated by

cooling agents like menthol. Modulation of TRPM8 has therapeutic potential for inducing

analgesia.

Quantitative Data: TRPM8 Agonist Activity
While specific EC50 values for aminoisoxazole derivatives were not provided in the abstract, it

was noted that some newly-synthesized compounds were up to 200-fold more potent than

menthol in F11 sensory neurons.[4]

Signaling Pathway: TRPM8 Channel Activation
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Caption: Agonism of TRPM8 channels by aminoisoxazole derivatives.

Experimental Protocol: Calcium Imaging in F11 Cells
This protocol is based on the methodology used to assess TRPM8 agonist activity in F11

sensory neurons.[4]
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Cell Culture: F11 cells, a hybrid cell line of rat dorsal root ganglion neurons and mouse

neuroblastoma cells that endogenously express TRPM8, are cultured under standard

conditions.

Calcium Indicator Loading: The cells are loaded with a fluorescent calcium indicator dye,

such as Fura-2 AM.

Experimental Setup: The cells are placed on the stage of an inverted microscope equipped

for ratiometric fluorescence imaging.

Procedure:

A baseline fluorescence ratio is established.

The aminoisoxazole compound (at various concentrations) is applied to the cells.

Changes in intracellular calcium concentration are monitored by recording the

fluorescence ratio over time.

Data Analysis: The magnitude of the calcium response is quantified, and dose-response

curves are generated to determine the potency (EC50) and efficacy of the compounds. The

activity is often compared to that of a known TRPM8 agonist, such as menthol or icilin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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